molecular formula C22H29NO2 B14296951 (2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol CAS No. 125569-40-6

(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol

Cat. No.: B14296951
CAS No.: 125569-40-6
M. Wt: 339.5 g/mol
InChI Key: XNGVLHHAJRCANS-UHFFFAOYSA-N
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Description

(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol is an organic compound with a complex structure It features a benzyloxy group, a dimethylphenyl imino group, and an ethylpentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol typically involves multiple steps. One common method includes the reaction of a benzyloxy compound with a dimethylphenyl imino derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol include other benzyloxy derivatives and dimethylphenyl imino compounds. Examples include:

  • (2E)-1-(Benzyloxy)-2-[(2,4-dimethylphenyl)imino]-3-ethylpentan-3-ol
  • (2E)-1-(Benzyloxy)-2-[(2,6-diethylphenyl)imino]-3-ethylpentan-3-ol

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

125569-40-6

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)imino-3-ethyl-1-phenylmethoxypentan-3-ol

InChI

InChI=1S/C22H29NO2/c1-5-22(24,6-2)20(16-25-15-19-13-8-7-9-14-19)23-21-17(3)11-10-12-18(21)4/h7-14,24H,5-6,15-16H2,1-4H3

InChI Key

XNGVLHHAJRCANS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=NC1=C(C=CC=C1C)C)COCC2=CC=CC=C2)O

Origin of Product

United States

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